molecular formula C10H12O4 B7760830 2,3,4-Trimethoxybenzaldehyde CAS No. 54061-90-4

2,3,4-Trimethoxybenzaldehyde

Cat. No.: B7760830
CAS No.: 54061-90-4
M. Wt: 196.20 g/mol
InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethoxybenzaldehyde typically involves the methylation of gallic acid derivatives. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of sodium hydroxide. This process involves an O-alkylation reaction to produce 1,2,3-trimethoxybenzene, which is then subjected to a formylation reaction using a Vilsmeier-Haack reagent to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process ensures a product purity of above 99% and a total yield of approximately 73% . The raw materials are readily available, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions include trimethoxybenzoic acids, trimethoxybenzyl alcohols, and various substituted derivatives .

Scientific Research Applications

2,3,4-Trimethoxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4,6-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde
  • 2,5-Dimethoxybenzaldehyde

Comparison: 2,3,4-Trimethoxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2,4,6-Trimethoxybenzaldehyde and 3,4,5-Trimethoxybenzaldehyde, the 2,3,4-isomer has distinct chemical properties that make it more suitable for certain synthetic routes and biological studies .

Properties

IUPAC Name

2,3,4-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UCTUXUGXIFRVGX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)OC
Source PubChem
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Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID6062179
Record name 2,3,4-Trimethoxybenzaldehyde
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Molecular Weight

196.20 g/mol
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Physical Description

White to off-white powder; [Acros Organics MSDS]
Record name 2,3,4-Trimethoxybenzaldehyde
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CAS No.

2103-57-3, 54061-90-4
Record name 2,3,4-Trimethoxybenzaldehyde
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Record name 2,3,4-Trimethoxybenzaldehyde
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Record name Trimethoxybenzaldehyde (mixed isomers)
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Record name Benzaldehyde, 2,3,4-trimethoxy-
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Record name 2,3,4-Trimethoxybenzaldehyde
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Record name 2,3,4-trimethoxybenzaldehyde
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Record name 2,3,4-TRIMETHOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

A mixed solution of 20 g of 1,2,3-trimethoxybenzene and 100 ml of tetrahydrofuran (THF) was cooled to -78° C., and 140 ml of a hexane solution containing 1M sec-butyl lithium (sec-BuLi) was added dropwise thereto. After stirring the mixture at the same temperature for 45 minutes, 11 ml of dimethylformamide (DMF) was added to the reaction mixture. The mixture was stirred at -50° C. or lower for 45 minutes. Then, a 10% acetic acid aqueous solution was added to the mixture, and the resulting mixture was extracted with diethyl ether. The extract was washed and dried, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (solvent; hexane:ethyl acetate=9:1) to give 5.7 g of 2,3,4-trimethoxybenzaldehyde (yield: 24%, oily product).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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